1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a thiolane ring and a hydroxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide typically involves a quaternization reaction. This process can be described as a second-order nucleophilic substitution (SN2) reaction, where a tertiary amine reacts with an alkyl halide. The reaction is often carried out in polar aprotic solvents at elevated temperatures to enhance the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide can be compared with other similar compounds such as:
1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)quinolin-1-ium bromide: This compound has a quinoline ring instead of a thiolane ring, which may affect its chemical properties and applications.
1-(2-(2-Hydroxyphenyl)-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide: This compound has a pyrimidine ring and a phenyl group, which may influence its reactivity and biological activity. The uniqueness of this compound lies in its specific structure, which combines a thiolane ring with a hydroxyphenyl group, potentially offering distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
848864-23-3 |
---|---|
Molekularformel |
C12H15BrO2S |
Molekulargewicht |
303.22 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-2-(thiolan-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C12H14O2S.BrH/c13-11-5-3-10(4-6-11)12(14)9-15-7-1-2-8-15;/h3-6H,1-2,7-9H2;1H |
InChI-Schlüssel |
XXKWACPRLBEOQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[S+](C1)CC(=O)C2=CC=C(C=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.